molecular formula C10H13NO B12593639 (2R)-2-Amino-4-phenylbut-3-en-1-ol

(2R)-2-Amino-4-phenylbut-3-en-1-ol

Cat. No.: B12593639
M. Wt: 163.22 g/mol
InChI Key: CKKVPCLNGXGAFO-VQCYPWCPSA-N
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Description

Importance of Stereochemistry in Modern Chemical Systems

Stereochemistry is the study of the three-dimensional arrangement of atoms within molecules and is fundamental to understanding the properties and reactivity of compounds. organic-ese.com In many instances, molecules that share the same chemical formula and connectivity can exhibit vastly different physical, chemical, and biological properties due to their different spatial arrangements. organic-ese.comyoutube.com This is particularly critical in biological systems, where the function of molecules is often exquisitely dependent on their shape. organic-ese.com Consequently, controlling the stereochemical outcome of chemical reactions is a paramount objective in fields like drug discovery and materials science. organic-ese.comrijournals.com The ability to selectively synthesize one stereoisomer over another, a process known as asymmetric synthesis, is a hallmark of modern organic chemistry and is crucial for producing effective and specific therapeutic agents. researchgate.netmhmedical.com

Overview of Chiral Amino Alcohol Scaffolds in Asymmetric Catalysis and Synthesis

Chiral amino alcohols are a privileged class of compounds that are widely utilized as essential building blocks, chiral auxiliaries, and ligands in asymmetric synthesis. nih.govdiva-portal.orgfrontiersin.org Their prevalence stems from their frequent appearance in natural products and their ability to be readily synthesized, often from the natural pool of chiral amino acids. polyu.edu.hkdiva-portal.org

Chiral amino alcohols are structurally diverse and can be categorized based on the relative positions of the amino and hydroxyl groups. The most common are 1,2-amino alcohols (β-amino alcohols) and 1,3-amino alcohols (γ-amino alcohols). nih.govdiva-portal.org Their structural backbone can be acyclic or incorporated into cyclic systems, including complex structures like polyhydroxylated alkaloids. diva-portal.org This diversity allows for fine-tuning of steric and electronic properties, which is essential for their role in catalysis. polyu.edu.hk

Table 1: General Classification of Chiral Amino Alcohols

ClassificationRelative Position of Functional GroupsGeneral Structure ExampleSignificance
1,2-Amino Alcohols Amino (-NH2) and Hydroxyl (-OH) groups on adjacent carbons (vicinal)R-CH(OH)-CH(NH2)-R'Prevalent in natural products, widely used as ligands and chiral auxiliaries. diva-portal.orgacs.org
1,3-Amino Alcohols Amino (-NH2) and Hydroxyl (-OH) groups separated by one carbonR-CH(OH)-CH2-CH(NH2)-R'Important structural motifs in bioactive compounds and serve as valuable chiral ligands. nih.govacs.org
Cyclic Amino Alcohols Amino and Hydroxyl groups are part of a ring systeme.g., cis-1-amino-2-indanolProvide conformational rigidity, which is often beneficial for achieving high stereoselectivity in catalysis. researchgate.net

The utility of chiral amino alcohols in asymmetric synthesis is largely due to their bifunctional nature. The amino group acts as a Lewis base, while the hydroxyl group can act as a Brønsted acid or coordinating group. This combination allows them to form stable chelate complexes with metal catalysts, creating a well-defined chiral environment that can direct the stereochemical outcome of a reaction. diva-portal.org They are instrumental as ligands in a wide array of enantioselective transformations, including reductions of ketones, additions of organometallic reagents to aldehydes, and asymmetric aminohydroxylations. diva-portal.orgthieme-connect.comresearchgate.netrsc.org Furthermore, derivatives of amino alcohols, such as oxazaborolidines, are powerful organocatalysts for asymmetric reductions. polyu.edu.hk

Structural Specificity and Research Relevance of (2R)-2-Amino-4-phenylbut-3-en-1-ol

(2R)-2-Amino-4-phenylbut-3-en-1-ol is a specific chiral amino alcohol that combines several key structural features, making it a valuable synthon, or building block, for more complex molecules. While not as common as simpler amino alcohols, its unique structure offers specific advantages in synthesis.

Table 2: Physicochemical Properties of (2R)-2-Amino-4-phenylbut-3-en-1-ol

PropertyValue
Chemical Formula C10H13NO
Molecular Weight 163.22 g/mol
Chiral Center C2
Key Functional Groups Primary Amine, Primary Alcohol, Alkene, Phenyl Group

The distinct functionality of (2R)-2-Amino-4-phenylbut-3-en-1-ol arises from its collection of functional groups:

Amino and Hydroxyl Groups: As a 1,2-amino alcohol, it possesses the ability to chelate to metal centers, a key interaction for its use as a chiral ligand in catalysis. diva-portal.org

Alkene Group: The carbon-carbon double bond introduces conformational rigidity and a site for further chemical transformations, such as addition reactions or cross-coupling. fsu.edu Its position adjacent to the phenyl group makes it part of a conjugated system.

Phenyl Group: The bulky phenyl group provides significant steric hindrance, which can influence the facial selectivity of reactions at the nearby chiral center and alkene. It can also participate in non-covalent interactions like π-stacking, which can help to organize the transition state geometry in a catalytic process.

This unique combination makes (2R)-2-Amino-4-phenylbut-3-en-1-ol a highly functionalized and stereochemically defined building block, suitable for the synthesis of complex target molecules, particularly those found in pharmaceuticals and natural products.

Historical Trajectory and Current Research Landscape for Phenylbutenol Derivatives

The study of phenylbutenol derivatives and their precursors has a rich history in organic chemistry. Early work often focused on the synthesis and reactions of simpler, achiral analogues such as (E)-4-phenyl-3-buten-2-one, commonly known as benzalacetone. google.com This α,β-unsaturated ketone has been a workhorse in synthetic chemistry, famously used in reactions like the Claisen-Schmidt condensation and as a substrate for conjugate additions. The reduction of such ketones provided access to racemic phenylbutenol derivatives, for instance, the conversion of (E)-4-phenyl-3-buten-2-one to 4-phenyl-3-buten-2-ol (B3023580) using reducing agents like sodium borohydride (B1222165). orgsyn.org These initial explorations laid the groundwork for understanding the reactivity of the phenylbutenyl scaffold.

The contemporary research landscape has shifted dramatically towards the stereoselective synthesis of chiral phenylbutenol derivatives. The demand for enantiomerically pure compounds in the pharmaceutical and materials sciences has spurred the development of sophisticated catalytic asymmetric methods. nih.gov Modern research focuses on several key areas:

Asymmetric Hydrogenation: Catalytic asymmetric transfer hydrogenation of unprotected α-ketoamines provides a direct route to chiral 1,2-amino alcohol functionalities.

Catalytic Hydroamination: Copper-catalyzed hydroamination of unprotected allylic alcohols has emerged as a powerful strategy for the asymmetric synthesis of γ-amino alcohols, demonstrating excellent regio- and enantioselectivity. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like threonine aldolases, is being engineered to perform stereoselective C-C bond formations on novel substrates, including the α-functionalization of benzylamines to produce 1,2-amino alcohols. acs.org

Electrocatalysis: Novel electrocatalytic methods are being developed for the stereoselective cross-coupling of radicals, enabling the synthesis of diverse substituted amino alcohols from simple starting materials like serine-derived chiral acids. nih.gov

These advanced strategies have made complex chiral structures, including phenylbutenol derivatives with defined stereochemistry, more accessible than ever before, opening new avenues for their application in the synthesis of biologically active molecules and novel chiral ligands. nih.gov

Scope and Objectives of the Academic Research Review on (2R)-2-Amino-4-phenylbut-3-en-1-ol

A dedicated academic research review on (2R)-2-Amino-4-phenylbut-3-en-1-ol is essential to consolidate the understanding of this specific chiral building block and to stimulate further investigation into its synthetic potential.

The scope of such a review would be to provide a comprehensive and critical analysis of the synthesis, characterization, and known or potential applications of (2R)-2-Amino-4-phenylbut-3-en-1-ol and its immediate derivatives. It would focus exclusively on its chemical properties and synthetic utility, positioning it within the broader fields of asymmetric synthesis and chiral building block chemistry.

The primary objectives of the review would be:

To Systematize Synthetic Strategies: To collate and critically evaluate all published methods for the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol. This would involve analyzing the efficiency, stereoselectivity, and scalability of different approaches, including enzymatic resolutions, asymmetric catalysis, and transformations from the chiral pool (e.g., from phenylalanine derivatives). nih.gov

To Analyze its Role as a Chiral Synthon: To thoroughly explore the synthetic potential of its distinct functional groups—the chiral amine, the primary alcohol, and the styrenyl moiety. The objective is to highlight its utility in the diastereoselective construction of new C-C, C-N, and C-O bonds.

To Evaluate its Potential in Asymmetric Catalysis: To assess its viability as a precursor for novel chiral ligands. The review would compare its structural features to those of well-established ligands and propose new ligand designs based on its scaffold for applications in metal-catalyzed and organocatalytic reactions.

To Identify Knowledge Gaps and Future Research Directions: To pinpoint areas where knowledge is lacking and to propose avenues for future research. This could include the development of more atom-economical synthetic routes, the exploration of its reactivity in novel transformations, and its application in the total synthesis of complex natural products or pharmaceutically active compounds.

By achieving these objectives, the review would serve as a definitive resource for chemists interested in utilizing this versatile chiral building block, thereby facilitating its broader adoption in advanced organic synthesis.

Strategies for Establishing the (2R)-Stereochemistry

The asymmetric synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol hinges on the effective control of stereochemistry at the carbon atom bearing the amino group. The methodologies developed for this purpose can be broadly categorized into asymmetric catalytic approaches, which utilize chiral catalysts or auxiliaries to direct the formation of the desired enantiomer, and chemoenzymatic transformations, which leverage the inherent stereoselectivity of biological catalysts.

Asymmetric Catalytic Approaches

Asymmetric catalysis provides a powerful toolkit for constructing chiral molecules with high enantiomeric purity. These methods involve the use of substoichiometric amounts of a chiral entity to generate a chiral product in large quantities. Key strategies include the use of chiral auxiliaries, organocatalysts, and transition metal complexes featuring chiral ligands.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol, a substrate such as cinnamic acid can be coupled to a chiral auxiliary, like an Evans oxazolidinone or pseudoephedrine.

The resulting chiral imide can then undergo a stereoselective reaction, for example, an electrophilic amination of its enolate. The steric environment created by the auxiliary directs the incoming aminating agent to one face of the enolate, establishing the desired (2R) configuration. Subsequent cleavage of the auxiliary and reduction of the carboxylic acid functionality yields the target amino alcohol. Evans' oxazolidinone auxiliaries have been particularly successful in stereoselective aldol reactions and alkylations, establishing contiguous stereocenters with high diastereoselectivity. wikipedia.org

Table 1: Representative Stereoselectivity in Chiral Auxiliary-Mediated Reactions Data is illustrative for reactions on similar substrates.

Chiral Auxiliary Reaction Type Substrate Type Diastereomeric Ratio (d.r.)
Evans Oxazolidinone Aldol Addition α,β-Unsaturated Imide >95:5
Pseudoephedrine Alkylation Carboxylic Acid Amide >98:2
Camphorsultam Diels-Alder Acryloyl Imide >95:5
SAMP/RAMP α-Alkylation Hydrazone >96:4

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. youtube.com This field has provided novel pathways for the enantioselective synthesis of amino compounds. nih.gov For the preparation of (2R)-2-Amino-4-phenylbut-3-en-1-ol, an organocatalytic approach could involve the asymmetric conjugate addition of an amine source to an α,β-unsaturated aldehyde like cinnamaldehyde. Chiral primary or secondary amines, such as proline and its derivatives, can form a transient enamine or iminium ion with the substrate, facilitating a highly enantioselective attack by the nucleophile. youtube.com

Another strategy is the direct asymmetric α-amination of a carbonyl compound. While this is more common for saturated systems, modifications could allow for the functionalization of a suitable 4-phenylbut-3-enoyl precursor. For instance, cinchona alkaloid-derived primary amines have been shown to effectively catalyze the direct α-amination of aromatic ketones with high enantioselectivity. nih.gov

Table 2: Examples of Organocatalyzed Asymmetric Amination Reactions Data is illustrative for reactions on similar substrates.

Catalyst Reaction Type Substrate Nucleophile/Reagent Yield (%) Enantiomeric Excess (ee, %)
L-Proline α-Amination Propanal DIAD 95 98
Cinchona Alkaloid Derivative aza-Henry Reaction N-Boc Ketimine Nitromethane 98 96 semanticscholar.org
Chiral Phosphoric Acid aza-Friedel-Crafts N-Boc Ketimine Naphthol 99 99
Diarylprolinol Silyl (B83357) Ether Conjugate Addition Cinnamaldehyde Dibenzylaminomalonate 92 99

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and its application to asymmetric synthesis is well-established. nih.gov The synthesis of chiral allylic amines, a structural class that includes the target compound, is frequently achieved through palladium- or iridium-catalyzed asymmetric allylic amination (AAA). organic-chemistry.orgnih.gov This reaction involves the substitution of a leaving group on an allylic substrate, such as cinnamyl acetate or carbonate, with a nitrogen nucleophile. nih.govnih.gov

The catalyst, typically a complex of a transition metal like palladium, iridium, rhodium, or copper, activates the allylic substrate to form a π-allyl intermediate. acs.org A chiral ligand coordinated to the metal then controls the facial selectivity of the subsequent nucleophilic attack by the amine, leading to the formation of one enantiomer over the other. organic-chemistry.org Iridium catalysts are particularly noted for their ability to generate branched allylic amines with high regio- and enantioselectivity. organic-chemistry.org

The success of transition metal-catalyzed asymmetric reactions is critically dependent on the design and choice of the chiral ligand. acs.org These ligands bind to the metal center and create a chiral environment that dictates the stereochemical outcome of the reaction. For asymmetric allylic amination, a wide array of chiral ligands have been developed, with phosphine-based ligands being particularly prominent.

Examples include bidentate phosphine (B1218219) ligands like BINAP, phosphoramidites, and (phosphinoaryl)oxazoline ligands (PHOX). acs.org The Trost ligand, a C2-symmetric diphosphine ligand, has been extensively used in palladium-catalyzed AAA reactions. The specific combination of the metal precursor, the ligand, and the reaction conditions determines the efficiency, regioselectivity, and enantioselectivity of the amination. For instance, iridium-catalyzed reactions often employ chiral phosphoramidites to achieve high yields and selectivities for branched allylic amines from substrates like (E)-cinnamyl carbonates. organic-chemistry.org

Table 3: Chiral Ligand Performance in Asymmetric Allylic Amination of Cinnamyl-type Substrates Data is illustrative for reactions on similar substrates.

Metal Ligand Type Nucleophile Yield (%) Branched:Linear Ratio ee (%)
Palladium Trost Ligand Phthalimide 95 >99:1 98
Iridium Phosphoramidite Benzylamine 91 >98:2 96 organic-chemistry.org
Rhodium Chiral Diene Aniline 85 95:5 94
Copper BOX Ligand Hydroxylamine 88 >99:1 92 nih.govnih.gov

Chemoenzymatic Transformations and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol, two primary biocatalytic strategies are relevant: kinetic resolution and direct asymmetric synthesis.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated in high enantiomeric purity. A racemic mixture of 2-amino-4-phenylbut-3-en-1-ol or a protected precursor could be resolved using a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer untouched. nih.gov This method is highly effective but is limited to a theoretical maximum yield of 50% for the desired enantiomer.

Asymmetric Synthesis: A more atom-economical approach is the direct enzymatic synthesis of the chiral amine. Transaminases (TAs) or ω-transaminases (ω-TAs) are powerful biocatalysts that can install an amino group onto a ketone or aldehyde with high stereoselectivity. researchgate.net A potential route would involve the oxidation of a precursor alcohol to an aldehyde, which is then aminated by a transaminase. researchgate.net More recently, reductive aminases (RedAms) have been developed that can directly convert aldehydes to amines using ammonia (B1221849) and a cofactor like NADH. A two-step, one-pot system using a carboxylic acid reductase (CAR) to generate an aldehyde in situ followed by a RedAm-catalyzed amination has been shown to produce allylic amines from cinnamic acids. nih.gov

Table 4: Biocatalytic Methods for Chiral Amine and Amino Alcohol Synthesis Data is illustrative for reactions on similar substrates.

Enzyme Class Reaction Type Substrate Product Conversion (%) ee (%)
Lipase (e.g., Novozym 435) Kinetic Resolution (Acylation) Racemic Amino Alcohol Enantioenriched Alcohol & Ester ~50 >99 frontiersin.org
Transaminase (ω-TA) Asymmetric Amination Prochiral Ketone Chiral Amine >95 >99
Reductive Aminase (RedAm) Reductive Amination Cinnamaldehyde Allylic Amine >90 >99 nih.gov
Dioxygenase/Decarboxylase Cascade Synthesis L-Lysine Chiral Amino Alcohol >93 >99 nih.govnih.gov
Enzyme-Mediated Kinetic Resolution of Racemic Intermediates

Enzyme-mediated kinetic resolution is a powerful biocatalytic tool for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol, kinetic resolution can be applied to a racemic precursor, such as a corresponding ester or alcohol.

In a typical approach, a racemic mixture of an intermediate, for example, racemic 2-amino-4-phenylbut-3-en-1-ol or its N-protected and/or O-acylated derivative, is subjected to enzymatic hydrolysis or transesterification. Lipases, such as those from Pseudomonas cepacia (Amano Lipase PS) or Candida antarctica (Novozym 435), are frequently employed for their broad substrate scope and high enantioselectivity in organic solvents. nih.govmdpi.com

For instance, in the resolution of a racemic N-protected amino ester, a lipase would selectively hydrolyze the (S)-enantiomer, yielding the (S)-amino acid and leaving the desired (R)-amino ester unreacted. The separation of the resulting product mixture then affords the enantiomerically enriched (R)-intermediate, which can be deprotected to yield (2R)-2-Amino-4-phenylbut-3-en-1-ol. The efficiency of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (>100) are desirable for achieving high enantiomeric excess (ee) in the final product.

Table 1: Comparison of Lipases in Kinetic Resolution of Chiral Alcohols

Enzyme Source Acyl Donor Solvent Typical Enantiomeric Ratio (E)
Pseudomonas cepacia Lipase (PSL) Vinyl acetate tert-Butyl methyl ether (MTBE) >200
Candida antarctica Lipase B (CAL-B) Isopropenyl acetate Hexane 100-200

Note: Data is representative of typical lipase performance in the kinetic resolution of secondary alcohols and may vary depending on the specific substrate and reaction conditions.

Whole-Cell Biotransformation for Stereoselective Synthesis

Whole-cell biotransformation offers a robust alternative to using isolated enzymes, providing a more cost-effective and operationally simpler process. d-nb.info This method utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired stereoselective conversion. The regeneration of expensive cofactors, such as NADH or NADPH, is handled by the cell's own metabolic machinery, which is a significant advantage. nih.gov

For the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol, a whole-cell system could be engineered to perform an asymmetric reduction of a ketone precursor or a reductive amination. For example, a microorganism like Weissella cibaria or recombinant E. coli could be used. d-nb.infonih.gov The asymmetric reduction of a precursor like 1-hydroxy-4-phenylbut-3-en-2-one using a whole-cell biocatalyst expressing a stereoselective alcohol dehydrogenase could yield the corresponding (R)-diol, which could then be converted to the target amino alcohol. Alternatively, a transaminase-expressing whole-cell system could directly convert a keto-alcohol precursor into the desired chiral amino alcohol with high stereoselectivity. nih.gov Key parameters that influence the efficiency of whole-cell biotransformations include pH, temperature, substrate concentration, and incubation time. nih.gov

Chiral Pool Synthesis from Stereodefined Starting Materials

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. nih.govresearchgate.net This approach incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for an asymmetric induction or resolution step.

For the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol, a suitable chiral pool starting material would be an (R)-configured amino acid. For instance, (R)-phenylglycinol or a derivative of D-phenylalanine could serve as a practical starting point. The synthesis would involve the manipulation of the functional groups of the starting material to construct the desired but-3-en-1-ol skeleton while retaining the original stereochemistry at the C2 position. This could involve steps such as Wittig-type olefination to introduce the styryl group and reduction of a carboxylic acid or ester function to the primary alcohol. The primary advantage of this method is the direct transfer of stereochemical information from the starting material to the final product. bath.ac.uk

Diastereomeric Resolution Techniques for Enhanced Enantiopurity

When a reaction produces a mixture of enantiomers, diastereomeric resolution provides a classical yet effective method for their separation. This involves converting the enantiomeric mixture into a mixture of diastereomers, which can then be separated based on their different physical properties.

This technique is applicable to racemic compounds that contain an acidic or basic functional group, such as the amino group in 2-amino-4-phenylbut-3-en-1-ol. The racemic mixture is treated with an enantiomerically pure chiral resolving agent—a chiral acid for a basic racemate or a chiral base for an acidic one. This reaction forms a pair of diastereomeric salts.

For the resolution of racemic 2-amino-4-phenylbut-3-en-1-ol, a chiral acid like tartaric acid or mandelic acid could be used. The resulting diastereomeric salts, [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid], will have different solubilities, allowing for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral auxiliary is removed by treatment with a base to regenerate the enantiomerically pure amine.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. mdpi.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the separation of (2R)-2-Amino-4-phenylbut-3-en-1-ol and its (S)-enantiomer, a CSP based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers can be employed. nih.gov The choice of the stationary phase and the mobile phase is crucial for achieving effective separation. fao.org Alternatively, the enantiomeric mixture can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. researchgate.net

Construction of the But-3-en-1-ol Carbon Skeleton

A typical route begins with the Claisen-Schmidt condensation of benzaldehyde and acetone to form (E)-4-phenyl-3-buten-2-one (benzylideneacetone). google.com This α,β-unsaturated ketone is a versatile precursor for the target molecule. orgsyn.orgnist.govnist.gov

The subsequent steps involve the stereoselective introduction of the amino and hydroxyl functionalities. For example, the ketone can be reduced to the corresponding allylic alcohol, (E)-4-phenyl-3-buten-2-ol. orgsyn.org Further synthetic manipulations, such as an asymmetric aminohydroxylation or an epoxidation followed by regioselective opening with an amine nucleophile, can then be employed to install the required functionalities with the desired (2R) stereochemistry.

Table 2: Key Intermediates in the Synthesis of the Phenylbutenol Backbone

Compound Name Structure Role in Synthesis
Benzaldehyde C₆H₅CHO Starting material for aldol condensation
Acetone (CH₃)₂CO C3 building block in aldol condensation
(E)-4-Phenyl-3-buten-2-one C₁₀H₁₀O Key α,β-unsaturated ketone intermediate

An exploration into the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol, a chiral allylic amino alcohol, reveals a landscape rich with sophisticated and stereoselective chemical transformations. The precise arrangement of its functional groups—a primary amine, a hydroxyl group, and a styrenyl moiety, all centered around a chiral carbon—presents a formidable challenge that has spurred the development of advanced synthetic methodologies. This article focuses exclusively on the enantioselective preparation of this compound, delving into olefination strategies, carbon-carbon bond formation, cross-coupling reactions, protecting group chemistry, and sustainable approaches.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(E,2R)-2-amino-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C10H13NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+/t10-/m1/s1

InChI Key

CKKVPCLNGXGAFO-VQCYPWCPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(CO)N

Origin of Product

United States

Chemical Reactivity and Functionalization Pathways of 2r 2 Amino 4 Phenylbut 3 En 1 Ol

Transformations Involving the Chiral Amino Group

The primary amino group in (2R)-2-amino-4-phenylbut-3-en-1-ol is a key site for a variety of nucleophilic reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Amidation, Sulfonamidation, and Urea/Thiourea Formation

The nucleophilic nature of the amino group readily allows for acylation reactions to form amides and sulfonamides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. Similarly, treatment with sulfonyl chlorides provides sulfonamides.

The formation of ureas and thioureas from (2R)-2-amino-4-phenylbut-3-en-1-ol can be achieved by reacting the amino group with isocyanates and isothiocyanates, respectively. These reactions typically proceed under mild conditions and provide access to a class of compounds with a wide range of biological activities. The synthesis of substituted thioureas containing a 1,3,4-thiadiazole (B1197879) ring has been demonstrated through the reaction of 2-amino-1,3,4-thiadiazoles with p-toluenesulfonyl isocyanate in a one-pot procedure. researchgate.net

Reductive Amination for Generation of Higher Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be employed to generate secondary and tertiary amines from (2R)-2-amino-4-phenylbut-3-en-1-ol. This reaction involves the initial formation of an imine or enamine by reacting the primary amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction of the intermediate to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.com The choice of reducing agent can influence the selectivity and efficiency of the reaction. For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones and aldehydes. masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is another effective method for the reduction step. wikipedia.org

Biocatalytic reductive amination using amine dehydrogenases has emerged as a green and highly selective alternative for the synthesis of chiral amines. whiterose.ac.uk These enzymes can catalyze the reductive amination of ketones to produce primary amines with high enantioselectivity. whiterose.ac.uk

Cyclization Reactions to Form Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines)

The bifunctional nature of (2R)-2-amino-4-phenylbut-3-en-1-ol, containing both an amino and a hydroxyl group, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles such as pyrrolidines and piperidines. These cyclization reactions can be initiated by activating the hydroxyl group, for example, by converting it into a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic attack by the amino group.

Alternatively, intramolecular reductive amination can be employed. This involves the oxidation of the primary alcohol to an aldehyde, which then undergoes an intramolecular reaction with the amine to form a cyclic imine, followed by reduction to the corresponding pyrrolidine (B122466) or piperidine. The ring size of the resulting heterocycle is determined by the regioselectivity of the cyclization.

The synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives has been achieved through a piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles. nih.gov

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group in (2R)-2-amino-4-phenylbut-3-en-1-ol provides another handle for chemical modification, allowing for the introduction of a variety of functional groups through esterification, etherification, and oxidation reactions.

Esterification and Etherification for Diverse Derivatives

Esterification of the primary hydroxyl group can be readily accomplished by reaction with carboxylic acids, acyl chlorides, or anhydrides under appropriate conditions. These reactions lead to the formation of ester derivatives with diverse properties. For example, enzymatic transesterification using immobilized lipases, such as Lecitase™ Ultra, has been shown to be an effective method for the kinetic resolution of racemic allylic alcohols, including analogs of (2R)-2-amino-4-phenylbut-3-en-1-ol. mdpi.com

Etherification, the formation of an ether linkage, can be achieved through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

Selective Oxidation Reactions to Carbonyls and Carboxylic Acids

Selective oxidation of the primary hydroxyl group can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the conversion to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent (chromic acid in acetone) will further oxidize the aldehyde to the carboxylic acid. The resulting carbonyl and carboxylic acid derivatives are valuable intermediates for further synthetic transformations.

The oxidation of the related compound 4-phenylbut-3-en-2-ol (B108997) can form 4-phenylbut-3-en-2-one.

Halogenation and Sulfonylation for Subsequent Substitutions

The hydroxyl and amino groups of (2R)-2-Amino-4-phenylbut-3-en-1-ol can be readily converted into better leaving groups, such as halides and sulfonates, to facilitate subsequent nucleophilic substitution reactions. However, the presence of multiple reactive sites necessitates the use of protecting groups to achieve regioselectivity. organic-chemistry.orgwikipedia.org

Protecting Group Strategies:

To prevent unwanted side reactions, the amino group is often protected prior to activation of the hydroxyl group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which form carbamates. organic-chemistry.orgtcichemicals.com These groups can be selectively removed under specific conditions, allowing for the sequential functionalization of the molecule. organic-chemistry.org For instance, a Boc group is stable under basic conditions but can be removed with acid, while a Cbz group is often cleaved by catalytic hydrogenation. wikipedia.orgtcichemicals.com

Activation of the Hydroxyl Group:

Once the amine is protected, the primary hydroxyl group can be converted into a good leaving group.

Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding mesylate or tosylate esters. These sulfonates are excellent substrates for SN2 reactions.

Halogenation: Direct conversion of the alcohol to a halide can be achieved using various reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce the corresponding alkyl chloride or bromide. The Appel reaction, using triphenylphosphine (B44618) and a carbon tetrahalide, is another effective method.

These halogenated and sulfonylated derivatives of (2R)-2-Amino-4-phenylbut-3-en-1-ol are versatile intermediates for introducing a wide range of functionalities through reaction with various nucleophiles, such as azides, cyanides, and organometallics.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in (2R)-2-Amino-4-phenylbut-3-en-1-ol is a key site for a variety of transformations, allowing for the introduction of new stereocenters and complex ring systems.

Hydrogenation:

The stereoselective hydrogenation of the alkene can lead to the formation of either syn- or anti-diastereomers of 2-amino-4-phenylbutan-1-ol, depending on the catalyst and reaction conditions employed. mdpi.com The directing effect of the existing chiral center at C2 plays a crucial role in determining the stereochemical outcome.

Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for the hydrogenation of alkenes. mdpi.com The stereoselectivity can be influenced by the solvent and the presence of additives.

Homogeneous Catalysis: Chiral rhodium or ruthenium catalysts, often with phosphine (B1218219) ligands, can provide high levels of stereocontrol, leading to the preferential formation of one diastereomer. rsc.org For example, catalysts like Rh-MoOx/SiO2 have been shown to be effective for the hydrogenation of amino acids to amino alcohols with high stereoselectivity. rsc.org

Deuteration:

The introduction of deuterium (B1214612) atoms at specific positions is valuable for mechanistic studies and for creating isotopically labeled compounds for use in metabolic research. researchgate.netnih.govnih.gov

Catalytic Deuteration: Using deuterium gas (D₂) in place of hydrogen with appropriate catalysts allows for the stereoselective addition of two deuterium atoms across the double bond.

Enzymatic Deuteration: Biocatalytic methods, employing enzymes such as α-oxo-amine synthases, can achieve highly site- and stereoselective deuteration of amino acids and their derivatives using D₂O as the deuterium source. nih.govnih.gov

Reaction Reagents and Conditions Product(s) Stereoselectivity
HydrogenationH₂, Pd/C, Methanol(2R)-2-Amino-4-phenylbutan-1-olDiastereomeric mixture
HydrogenationH₂, Chiral Rhodium Catalyst(2R,3S)- or (2R,3R)-2-Amino-4-phenylbutan-1-olHigh diastereoselectivity
DeuterationD₂, Wilkinson's Catalyst(2R)-2-Amino-3,4-dideuterio-4-phenylbutan-1-olSyn-addition
Enzymatic DeuterationSxtA AONS, D₂O(2R)-2-Amino-3-deuterio-4-phenylbut-3-en-1-olSite- and stereoselective

Epoxidation:

The alkene can be converted to an epoxide, a versatile intermediate for further functionalization. The stereochemistry of the epoxidation can often be controlled by the choice of reagent and the influence of the adjacent chiral center.

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for epoxidation.

Asymmetric Epoxidation: Sharpless asymmetric epoxidation, using a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide, and a chiral diethyl tartrate ligand, can provide high enantioselectivity.

Dihydroxylation:

The syn- or anti-dihydroxylation of the double bond leads to the formation of the corresponding triol.

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). organic-chemistry.org

Anti-dihydroxylation: This can be accomplished through the epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide.

Oxidative Cleavage:

Ozonolysis of the alkene, followed by a reductive or oxidative workup, can cleave the double bond to yield aldehydes, carboxylic acids, or alcohols.

Reaction Reagents Product
Epoxidationm-CPBA(2R)-2-Amino-3-(phenyloxiran-2-yl)propan-1-ol
Syn-dihydroxylationOsO₄, NMO(2R,3S)-2-Amino-4-phenylbutane-1,3,4-triol
Oxidative Cleavage (reductive workup)1. O₃; 2. Zn/H₂O(2R)-2-Amino-3-oxopropan-1-ol and Benzaldehyde

The alkene moiety of (2R)-2-Amino-4-phenylbut-3-en-1-ol can participate in cycloaddition reactions, providing a powerful method for the construction of cyclic and heterocyclic systems.

Diels-Alder Reaction:

While the vinyl group itself is not a particularly reactive dienophile, its reactivity can be enhanced by the coordination of a Lewis acid to the adjacent hydroxyl or protected amino group. The reaction with a suitable diene would lead to the formation of a six-membered ring.

1,3-Dipolar Cycloaddition:

This class of reactions involves the addition of a 1,3-dipole, such as a nitrile oxide, a nitrile imine, or an azide, to the alkene. This leads to the formation of five-membered heterocyclic rings. For example, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative.

Hydroamination:

The intramolecular hydroamination of the alkene, catalyzed by a suitable transition metal complex (e.g., based on titanium or rare-earth metals), could lead to the formation of a pyrrolidine ring, a common motif in many natural products and pharmaceuticals.

Hydrosilylation:

The addition of a silicon-hydrogen bond across the double bond, catalyzed by a platinum or rhodium complex, can be used to introduce a silyl (B83357) group. The resulting organosilane can be a versatile intermediate for further transformations, such as oxidation to an alcohol (Fleming-Tamao oxidation) or conversion to a halide.

Modifications of the Phenyl Aromatic Ring

The phenyl group of (2R)-2-Amino-4-phenylbut-3-en-1-ol can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The existing alkylamino alcohol substituent acts as an ortho-, para-directing group and is generally activating, although steric hindrance may favor para-substitution. libretexts.org

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the para position. masterorganicchemistry.com

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding aryl halide. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or an acyl halide with a Lewis acid catalyst, can introduce alkyl or acyl groups onto the ring. masterorganicchemistry.com However, the presence of the amino group can complicate these reactions due to its basicity and potential to coordinate with the Lewis acid catalyst. Protection of the amino group is often necessary.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. masterorganicchemistry.com

The functionalization of the phenyl ring can be used to modulate the electronic and steric properties of the molecule, which can be important for its biological activity or for its use as a ligand or chiral auxiliary. nih.gov

Reaction Reagents Major Product
NitrationHNO₃, H₂SO₄(2R)-2-Amino-4-(4-nitrophenyl)but-3-en-1-ol
BrominationBr₂, FeBr₃(2R)-2-Amino-4-(4-bromophenyl)but-3-en-1-ol
Acylation (after amine protection)CH₃COCl, AlCl₃N-Protected (2R)-2-amino-4-(4-acetylphenyl)but-3-en-1-ol

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The phenyl group of (2R)-2-Amino-4-phenylbut-3-en-1-ol is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The substituent already present on the benzene (B151609) ring, a substituted ethyl group, will direct incoming electrophiles primarily to the ortho and para positions due to its electron-donating nature through hyperconjugation. However, the reactivity can be influenced by the specific reaction conditions and the nature of the electrophile.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.com The reaction with (2R)-2-Amino-4-phenylbut-3-en-1-ol would likely yield a mixture of ortho-nitro and para-nitro isomers. The para isomer is often favored due to reduced steric hindrance. It is crucial to control the reaction temperature to prevent unwanted side reactions, such as oxidation of the alcohol or amine functionalities.

Halogenation: The direct incorporation of halogens (chlorine, bromine) onto the aromatic ring generally requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and increase its electrophilicity. wikipedia.orglibretexts.org For instance, the bromination of benzene proceeds through the formation of a more electrophilic bromine species by the catalyst, which is then attacked by the electron-rich aromatic ring. libretexts.org In the case of (2R)-2-Amino-4-phenylbut-3-en-1-ol, this would lead to the formation of ortho- and para-brominated derivatives. Iodination can be achieved with iodine in the presence of an oxidizing agent like nitric acid. wikipedia.org Fluorination is generally not performed directly due to the high reactivity of fluorine. libretexts.org

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions This table presents plausible products based on general principles of electrophilic aromatic substitution, as direct experimental data for (2R)-2-Amino-4-phenylbut-3-en-1-ol is not readily available in the cited literature.

ReactionReagentsProbable Major Products
NitrationHNO₃, H₂SO₄(2R)-2-Amino-4-(4-nitrophenyl)but-3-en-1-ol
BrominationBr₂, FeBr₃(2R)-2-Amino-4-(4-bromophenyl)but-3-en-1-ol
ChlorinationCl₂, AlCl₃(2R)-2-Amino-4-(4-chlorophenyl)but-3-en-1-ol

Metal-Catalyzed Cross-Coupling on Functionalized Aromatic Rings

Once the aromatic ring of (2R)-2-Amino-4-phenylbut-3-en-1-ol has been functionalized, for instance by halogenation, it becomes a suitable substrate for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: If the phenyl ring is halogenated (e.g., with bromine or iodine), the resulting aryl halide can be coupled with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. acs.org This reaction is exceptionally versatile and tolerates a wide range of functional groups, making it suitable for complex molecules. For example, coupling of a brominated derivative of (2R)-2-Amino-4-phenylbut-3-en-1-ol with an arylboronic acid would yield a biaryl structure.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This would allow for the introduction of an alkynyl substituent onto the phenyl ring of the molecule.

Heck Coupling: While the vinyl group of the molecule itself could potentially undergo Heck coupling, a halogenated aromatic ring could also participate in this reaction with an alkene, catalyzed by a palladium complex, to form a new carbon-carbon bond at the phenyl group.

These cross-coupling reactions significantly expand the synthetic utility of (2R)-2-Amino-4-phenylbut-3-en-1-ol, allowing for its incorporation into more complex molecular architectures.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a Functionalized Derivative This table outlines possible transformations of a halogenated derivative of (2R)-2-Amino-4-phenylbut-3-en-1-ol based on established cross-coupling methodologies.

Reaction NameFunctionalized SubstrateCoupling PartnerCatalyst SystemPotential Product Class
Suzuki-Miyaura(2R)-2-Amino-4-(4-bromophenyl)but-3-en-1-olArylboronic acidPd catalyst, baseBiaryl-substituted amino alcohol
Sonogashira(2R)-2-Amino-4-(4-iodophenyl)but-3-en-1-olTerminal alkynePd/Cu catalyst, baseAlkynyl-substituted amino alcohol
Heck(2R)-2-Amino-4-(4-bromophenyl)but-3-en-1-olAlkenePd catalyst, baseAlkenyl-substituted amino alcohol

Cascade and Multi-Component Reactions Utilizing (2R)-2-Amino-4-phenylbut-3-en-1-ol

The structural features of (2R)-2-Amino-4-phenylbut-3-en-1-ol, particularly the allylic amine and alcohol functionalities, make it an attractive substrate for cascade and multi-component reactions. These reactions offer significant advantages in terms of synthetic efficiency by combining multiple bond-forming events in a single operation without the need to isolate intermediates. mdpi.com

One-Pot Transformations for Enhanced Synthetic Efficiency

One-pot syntheses involving (2R)-2-Amino-4-phenylbut-3-en-1-ol could be designed to modify multiple functional groups sequentially. For instance, the amine could first participate in a reaction, followed by a transformation of the alcohol or the double bond without intermediate workup.

Domino and Tandem Reactions for Complex Molecular Architectures

Domino, or tandem, reactions are a subclass of cascade reactions where the subsequent transformations are triggered by the functionality formed in the preceding step. The allylic alcohol and amine moieties in (2R)-2-Amino-4-phenylbut-3-en-1-ol are prime candidates for initiating such sequences.

For example, a palladium-catalyzed tandem reaction could be envisioned where an initial transformation at the allylic alcohol, such as the formation of an allylic carbamate, is followed by an intramolecular cyclization involving the amine. nih.gov Such tandem processes can create multiple stereocenters with high control. nih.gov Another possibility is a tandem reaction initiated by the amination of the double bond, followed by a cyclization step. The field of combining biocatalysts with chemical catalysts in tandem reactions also presents opportunities for the stereoselective synthesis of complex molecules from simple precursors. mdpi.com

The strategic application of cascade and multi-component reactions can unlock novel synthetic pathways to complex molecules starting from (2R)-2-Amino-4-phenylbut-3-en-1-ol, highlighting its potential as a versatile synthetic intermediate.

Role of 2r 2 Amino 4 Phenylbut 3 En 1 Ol As a Chiral Building Block and Ligand Precursor

Enantioselective Synthesis of Stereodefined Nitrogen-Containing Scaffolds

The unique structure of (2R)-2-Amino-4-phenylbut-3-en-1-ol, often used with its amine protected (e.g., with a Boc group), makes it an exemplary starting material for creating a diverse array of nitrogen-containing compounds with high stereochemical control.

Chiral Amines and Diamines for Advanced Intermediates

The functional handles of (2R)-2-Amino-4-phenylbut-3-en-1-ol allow for its conversion into other valuable chiral intermediates. Standard synthetic transformations can be employed to modify the existing functional groups to generate new chiral amines and diamines. For instance, the primary alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine to forge a chiral 1,2-diamine. Alternatively, the alkene can undergo stereoselective dihydroxylation or epoxidation followed by ring-opening with a nitrogen nucleophile to introduce new stereocenters and functionality. While specific industrial applications for these exact transformations are not broadly documented in public literature, they represent fundamental and powerful strategies in synthetic organic chemistry for generating molecular diversity from a single chiral precursor.

Construction of Complex N-Heterocyclic Compounds (e.g., Quinolizidines, Indolizidines)

A key application of this chiral building block is in the synthesis of N-heterocyclic compounds, particularly quinolizidine (B1214090) and indolizidine alkaloids, which are prevalent in numerous natural products. The strategic combination of the amine and the terminal alkene in (2R)-2-Amino-4-phenylbut-3-en-1-ol is crucial for constructing these bicyclic systems. A prominent strategy involves a Ring-Closing Metathesis (RCM) reaction. nih.govthieme-connect.de

In a typical synthetic sequence, the amino group of the precursor is first acylated with a moiety containing a second terminal alkene, creating a diene. This diene is then subjected to an RCM catalyst, such as a Grubbs-type ruthenium complex, to form a new ring. thieme-connect.deacs.org This methodology has been effectively used in the total synthesis of quinolizidine alkaloids like (-)-lasubine II. The pre-existing stereocenter from the amino alcohol directs the stereochemistry of the final product, demonstrating an efficient transfer of chirality. The RCM reaction is a powerful tool for forming various ring sizes, making this approach highly adaptable. nih.gov

Table 1: Synthesis of N-Heterocycles via Ring-Closing Metathesis (RCM)
Target ScaffoldKey StrategyPrecursor TypeSignificance
QuinolizidineRing-Closing Metathesis (RCM)N-Acylated diene derived from a chiral amino alcoholCore structure of alkaloids like lasubine II. nih.gov
IndolizidineRing-Closing Metathesis (RCM)Diene synthesized from a chiral amino alcohol precursorCommon motif in various bioactive natural products. rsc.org
TetrahydropyridineRing-Closing Metathesis (RCM)Diene derived from allylic aminationVersatile intermediate for more complex heterocycles. nih.govnih.gov

Precursor for Azacyclic and Polycyclic Molecular Frameworks

The utility of (2R)-2-Amino-4-phenylbut-3-en-1-ol extends beyond quinolizidines and indolizidines to a broader range of azacyclic and polycyclic systems. The principles of Ring-Closing Metathesis (RCM) allow for the synthesis of 5- to 7-membered nitrogen heterocycles, which are foundational components of many pharmaceuticals. nih.gov By choosing an appropriate olefin-containing acylating agent, chemists can strategically design diene precursors that will cyclize into various ring systems.

Furthermore, the alkene functionality can participate in other cyclization reactions, such as intramolecular Heck reactions or Michael additions, to construct diverse molecular frameworks. The ability to generate these complex, chiral scaffolds from a relatively simple and commercially available starting material underscores the value of (2R)-2-Amino-4-phenylbut-3-en-1-ol in synthetic programs aimed at creating novel chemical entities. rsc.org

Contribution to the Synthesis of Biologically Relevant Molecules

The chiral scaffolds derived from (2R)-2-Amino-4-phenylbut-3-en-1-ol are often key intermediates in the synthesis of molecules with significant biological and pharmaceutical relevance.

Intermediates for Total Synthesis of Natural Products and Analogs

The total synthesis of natural products is a rigorous test of any synthetic methodology and building block. The application of (2R)-2-Amino-4-phenylbut-3-en-1-ol derivatives in the synthesis of the quinolizidine alkaloid (-)-lasubine II serves as a prime example of its utility. In these syntheses, the chiral center at the C2 position of the butenol (B1619263) framework is carried through multiple steps to establish the absolute stereochemistry of the final natural product. The strategic use of RCM to form the core bicyclic ring system highlights an efficient and modern approach to this class of molecules.

Table 2: Application in the Total Synthesis of Natural Products
Natural ProductCompound ClassKey Role of PrecursorCore Synthetic Strategy
(-)-Lasubine IIQuinolizidine AlkaloidSource of key stereocenter and alkene handle for cyclization.Ring-Closing Metathesis (RCM) of a derived diene. nih.gov
Indolizidine AlkaloidsIndolizidine AlkaloidChiral template for building the bicyclic core.Asymmetric amination followed by RCM. rsc.org

Building Blocks for Novel Chemical Scaffolds in Drug Discovery Programs

The scaffolds accessible from (2R)-2-Amino-4-phenylbut-3-en-1-ol, such as quinolizidines, indolizidines, and other N-heterocycles, are considered "privileged structures" in medicinal chemistry. mdpi.com These frameworks are frequently found in molecules that exhibit a wide range of biological activities. Therefore, this chiral amino alcohol serves as a valuable starting point for creating libraries of novel compounds in drug discovery programs. nih.gov

For example, a study identified derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol as novel and potent inhibitors of neuraminidase, an important target for anti-influenza agents. nih.gov The research highlighted that the amino and hydroxyl groups were key factors for the molecule's inhibitory potency, which was elucidated through molecular docking studies. This demonstrates how the core structure of the amino alcohol can be systematically modified to develop new therapeutic leads. The ability to generate stereochemically defined, complex molecules makes (2R)-2-Amino-4-phenylbut-3-en-1-ol a powerful tool for exploring new chemical space in the search for next-generation medicines. nih.govmdpi.com

No Publicly Available Research Found for (2R)-2-Amino-4-phenylbut-3-en-1-ol

Following a comprehensive and targeted search of scientific databases and literature, it has been determined that there is a significant lack of publicly available research on the chemical compound (2R)-2-Amino-4-phenylbut-3-en-1-ol . Consequently, it is not possible to generate a detailed article on its role as a chiral building block and ligand precursor as outlined in the user's request.

The investigation for information on this specific chiral amino alcohol, including its synthesis, characterization, and applications in asymmetric catalysis, chiral ligand design, material science, and supramolecular chemistry, did not yield any specific scholarly articles, patents, or detailed experimental data. Searches for a unique identifier, such as a CAS number, were also unsuccessful for this exact structure.

While the search did retrieve information on structurally related compounds, such as 4-phenylbut-3-en-2-ol (B108997), 4-phenylbut-3-en-2-one, and other chiral amino alcohols, this information is not directly applicable to the requested subject. Extrapolating from these related molecules would be speculative and would not meet the required standard of a scientifically accurate and informative article based on documented research findings.

The absence of literature suggests that (2R)-2-Amino-4-phenylbut-3-en-1-ol may be a novel compound that has not yet been synthesized or characterized, or that research concerning it has not been published in the public domain. Therefore, the specific roles and applications outlined in the requested article structure remain unexplored within the scientific community at this time.

Advanced Spectroscopic and Computational Investigations of 2r 2 Amino 4 Phenylbut 3 En 1 Ol and Its Derivatives

Detailed Conformational Analysis and Dynamics

The conformational freedom of (2R)-2-Amino-4-phenylbut-3-en-1-ol arises from the rotation around several single bonds, including the C2-C3, C1-C2, and C-N bonds, as well as the orientation of the phenyl group. The interplay of these rotational possibilities gives rise to a complex potential energy surface with multiple local minima. Advanced analytical and computational techniques are indispensable for characterizing these conformations and the dynamics of their interconversion.

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. By analyzing various NMR parameters, one can gain insights into the preferred conformations and the energetic barriers between them.

Variable-temperature (VT) NMR studies are instrumental in understanding dynamic processes such as bond rotations that occur on the NMR timescale. youtube.com As the temperature changes, the rate of interconversion between different conformers can be manipulated. At low temperatures, if the rotational barrier is high enough, the exchange between conformers can be slowed to the point where distinct sets of signals are observed for each populated conformation. Conversely, at higher temperatures, rapid rotation leads to averaged signals.

The temperature dependence of chemical shifts, particularly for protons involved in hydrogen bonding (like the -OH and -NH2 protons), can provide valuable information. nih.govchemrxiv.org A smaller temperature coefficient for an amide or hydroxyl proton is often indicative of its participation in an intramolecular hydrogen bond, which shields it from the solvent.

Illustrative Research Findings:

Interactive Table: Hypothetical Temperature-Dependent Chemical Shifts (ppm) for Protons in (2R)-2-Amino-4-phenylbut-3-en-1-ol in CDCl₃

Temperature (K)H-2H-3H-4OHNH₂ (avg)
3003.856.156.602.50 (broad)1.80 (broad)
2733.876.136.622.75 (broad)1.95 (broad)
2503.906.106.653.002.10
2303.92 (3.95/3.89)6.08 (6.12/6.04)6.68 (6.72/6.64)3.252.25

Note: The values in parentheses for 230 K represent hypothetical resolved signals for two distinct conformers.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of protons within a molecule. These techniques detect through-space interactions, providing crucial distance constraints for conformational analysis.

A NOESY or ROESY spectrum would reveal correlations between protons that are close to each other in space, regardless of whether they are directly bonded. For (2R)-2-Amino-4-phenylbut-3-en-1-ol, key NOE/ROE correlations would be expected between:

The C2 proton and the vinylic proton on C3, which would help define the torsion angle around the C2-C3 bond.

The C2 proton and the protons of the hydroxymethyl group (C1), providing information about the C1-C2 bond rotation.

The protons of the amino group and other nearby protons, which can indicate the orientation of the amino group and its potential involvement in hydrogen bonding.

Interactive Table: Expected Key NOESY/ROESY Correlations for a Predominant Conformation of (2R)-2-Amino-4-phenylbut-3-en-1-ol

Proton 1Proton 2Expected IntensityImplied Proximity
H-2H-3Mediumgauche or eclipsed conformation around C2-C3
H-2H₁ (CH₂OH)Strong/WeakDefines rotamer around C1-C2
H-3Phenyl ProtonsMediumIndicates orientation of the phenyl ring
OHH-2WeakSuggests a possible H-bond or proximity
NH₂H-2WeakDefines rotamer around C2-N

Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the exploration of the entire conformational space of a molecule and the quantification of the relative energies of different conformers.

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules. It offers a good balance between accuracy and computational cost for determining geometries and relative energies of different conformers.

A systematic conformational search for (2R)-2-Amino-4-phenylbut-3-en-1-ol using DFT would involve rotating around all flexible bonds and calculating the energy of the resulting structures. This process identifies the low-energy conformers (energy minima) and the transition states that connect them. The calculations can be performed in the gas phase to understand the intrinsic conformational preferences of the molecule, and also in the presence of a solvent model (e.g., using the Polarizable Continuum Model, PCM) to simulate the effects of the solvent environment on the conformational equilibrium.

Interactive Table: Hypothetical Relative Energies of Low-Energy Conformers of (2R)-2-Amino-4-phenylbut-3-en-1-ol Calculated by DFT (B3LYP/6-31G)*

ConformerDihedral Angle (H-C2-C3-H)Dihedral Angle (O-C1-C2-N)Relative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water (PCM)
A ~60° (gauche)~180° (anti)0.000.00
B ~180° (anti)~60° (gauche)1.250.80
C ~60° (gauche)~60° (gauche)0.851.50
D ~-60° (gauche)~-60° (gauche)2.101.90

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a picture of the time evolution of the system. nih.govaps.org By solving Newton's equations of motion for all atoms in the system over a period of time, MD simulations can explore the conformational landscape and provide insights into the dynamic behavior of the molecule. nih.gov

MD simulations of (2R)-2-Amino-4-phenylbut-3-en-1-ol, either in the gas phase or more realistically in a box of explicit solvent molecules (e.g., water), would allow for the observation of conformational transitions. Analysis of the MD trajectory can reveal the population of different conformational states, the lifetimes of these states, and the pathways of interconversion. This information is invaluable for understanding the flexibility of the molecule, which is often a key determinant of its biological activity. The results from MD simulations can also be used to calculate average NMR parameters, which can then be compared with experimental data for validation of the computational model.

Computational Chemistry for Gas-Phase and Solvent-Mediated Conformational Landscapes

Elucidation of Absolute Configuration and Chiroptical Properties

Extensive literature searches did not yield specific experimental data on the chiroptical properties of (2R)-2-Amino-4-phenylbut-3-en-1-ol. Research articles detailing the Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD), or Raman Optical Activity (ROA) spectra for this particular compound are not available in the public domain.

Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality

No published studies containing Circular Dichroism (CD) spectroscopic data for (2R)-2-Amino-4-phenylbut-3-en-1-ol could be located. Therefore, an analysis of its electronic transitions and the experimental determination of its chirality via CD spectroscopy cannot be provided at this time.

Optical Rotatory Dispersion (ORD) Studies for Wavelength-Dependent Rotations

There are no available research findings or data tables concerning the Optical Rotatory Dispersion (ORD) of (2R)-2-Amino-4-phenylbut-3-en-1-ol. As such, a discussion on its specific wavelength-dependent optical rotation is not possible.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Specific Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) studies for (2R)-2-Amino-4-phenylbut-3-en-1-ol have not been reported in the scientific literature. While VCD and ROA are powerful techniques for determining the absolute configuration of chiral molecules in solution, their application to this specific compound has not been documented.

Reaction Mechanism Elucidation Studies Involving (2R)-2-Amino-4-phenylbut-3-en-1-ol

Detailed reaction mechanism elucidation studies, including computational modeling and kinetic or thermodynamic profiling, specifically involving (2R)-2-Amino-4-phenylbut-3-en-1-ol, are not present in the available scientific literature.

Computational Modeling of Reaction Pathways and Transition States

No computational studies modeling the reaction pathways and transition states for reactions involving (2R)-2-Amino-4-phenylbut-3-en-1-ol have been published. Consequently, data tables and detailed findings regarding the theoretical investigation of its reactivity are unavailable.

Kinetic and Thermodynamic Profiling of Transformations

Experimental kinetic and thermodynamic profiling for transformations of (2R)-2-Amino-4-phenylbut-3-en-1-ol has not been documented in accessible research. Therefore, no data tables or detailed research findings on the energetics of its reactions can be presented.

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling is a powerful technique used to trace the fate of atoms or molecules through a reaction or metabolic pathway. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H or D, carbon ¹²C with ¹³C, or nitrogen ¹⁴N with ¹⁵N), researchers can follow the transformation of the labeled molecule using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This provides invaluable, atom-specific insights into reaction mechanisms, biosynthetic pathways, and metabolic fluxes. nih.govmdpi.com

In the context of (2R)-2-Amino-4-phenylbut-3-en-1-ol and its derivatives, isotope labeling can elucidate the mechanisms of their synthesis and reactions. For instance, deuterium labeling can be employed to understand the stereochemistry of reduction reactions or the nature of hydrogen transfer steps. nih.govprinceton.edu The synthesis of α,α-dideuterio alcohols has been achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide and deuterium oxide (D₂O), a method notable for its high functional group tolerance and excellent deuterium incorporation. nih.gov Such strategies could be adapted to synthesize deuterated variants of (2R)-2-Amino-4-phenylbut-3-en-1-ol to probe its reactivity.

Furthermore, ¹³C and ¹⁵N labeling can be instrumental in studying the biosynthetic origins of such compounds if they are found in biological systems or in tracking their metabolic fate. nih.govcopernicus.orgresearchgate.net For example, providing labeled precursors like ¹³C-glucose or ¹⁵N-ammonia to a biological system can reveal which atoms from the precursors are incorporated into the final molecule. While specific isotope labeling studies on (2R)-2-Amino-4-phenylbut-3-en-1-ol are not widely reported, the established methodologies for other amino acids and amino alcohols provide a clear framework for future investigations. nih.govnih.gov

A hypothetical labeling experiment to probe the mechanism of a synthetic reaction, such as a catalytic reduction to the corresponding saturated amino alcohol, (2R)-2-amino-4-phenylbutan-1-ol, is presented in the table below.

Labeled PrecursorLabel PositionAnalytical TechniquePotential Mechanistic Insight
Deuterated borohydride (B1222165) (NaBD₄)Hydroxyl proton¹H NMR, ²H NMRElucidation of the source of the hydrogen atom in the newly formed alcohol group.
(2R)-2-Amino-4-phenylbut-3-en-1-ol labeled with ¹³C at C4C4 of the phenylbutenyl chain¹³C NMR, Mass SpectrometryTracking the integrity of the carbon skeleton during derivatization reactions.
¹⁵N-labeled (2R)-2-Amino-4-phenylbut-3-en-1-olAmino group¹⁵N NMRProbing the involvement of the amino group in complexation or as a directing group in catalysis. nih.gov

Spectroscopic Probes for Intermolecular Interactions and Complexation Phenomena

The functional groups of (2R)-2-Amino-4-phenylbut-3-en-1-ol—the primary amine, the hydroxyl group, and the π-system of the phenyl and vinyl groups—enable a rich variety of intermolecular interactions. These include hydrogen bonding, metal coordination, and host-guest interactions. Advanced spectroscopic techniques are crucial for characterizing these non-covalent interactions, providing data on binding strength, stoichiometry, and the three-dimensional structure of the resulting complexes.

NMR Titration Experiments for Binding Affinity and Stoichiometry

Nuclear Magnetic Resonance (NMR) titration is a fundamental method for quantifying the interactions between a host molecule, such as (2R)-2-Amino-4-phenylbut-3-en-1-ol, and a guest species (e.g., a metal ion, an anion, or another organic molecule). nih.gov The experiment involves recording the NMR spectrum of the host at a constant concentration while incrementally adding the guest. nih.gov Changes in the chemical shifts of specific protons or carbons of the host molecule upon addition of the guest indicate that an interaction is occurring. nih.govyoutube.com

By monitoring these chemical shift perturbations (CSPs), a binding isotherm can be constructed by plotting the change in chemical shift (Δδ) against the molar ratio of the guest to the host. youtube.com Fitting this curve to an appropriate binding model (e.g., 1:1, 1:2) allows for the determination of the dissociation constant (Kd), which is a measure of the binding affinity. du.eduresearchgate.net

The stoichiometry of the complex can often be determined using the method of continuous variations, commonly known as a Job plot. researchgate.netwikipedia.org In this method, the total molar concentration of the host and guest is kept constant, while their mole fractions are varied. The property that is proportional to complex formation, such as the change in chemical shift, is plotted against the mole fraction of one component. The maximum of the plot reveals the stoichiometry of the complex. wikipedia.orgnih.gov For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry. researchgate.net

Below is a representative data table for a hypothetical ¹H NMR titration of (2R)-2-Amino-4-phenylbut-3-en-1-ol with a generic guest molecule 'G', leading to the determination of the binding constant.

Guest Concentration [G] (mM)Host:Guest RatioChemical Shift of H-2 (δ, ppm)Change in Chemical Shift (Δδ, ppm)
0.01:04.1500.000
0.11:0.24.1650.015
0.251:0.54.1820.032
0.51:14.2100.060
1.01:24.2450.095
2.51:54.2780.128
5.01:104.2950.145
10.01:204.3000.150

This table presents hypothetical data. The binding constant (Kd) would be calculated by non-linear regression fitting of this data to a 1:1 binding isotherm equation.

X-ray Crystallography of Co-Crystals or Metal Complexes for Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov For (2R)-2-Amino-4-phenylbut-3-en-1-ol, this technique can provide precise information on its conformation, as well as the detailed architecture of its co-crystals and metal complexes. researchgate.netmdpi.com

Co-crystallization involves crystallizing the target molecule with a "co-former," another molecule that engages in non-covalent interactions like hydrogen bonding. This can be a powerful strategy for obtaining high-quality crystals of molecules that are otherwise difficult to crystallize. nih.gov The resulting crystal structure reveals the specific hydrogen bonding patterns and other interactions that hold the co-crystal together.

A table of representative crystallographic data for a hypothetical metal complex of (2R)-2-Amino-4-phenylbut-3-en-1-ol, denoted as 'L', with a metal salt like CuCl₂ is shown below.

Parameter[Cu(L)₂Cl₂]
Chemical FormulaC₂₀H₂₄Cl₂CuN₂O₂
Formula Weight474.86 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.855(3)
b (Å)12.381(3)
c (Å)26.162(7)
α, β, γ (°)90, 90, 90
Volume (ų)3192.5(15)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.315
R-factor0.038

This table presents hypothetical data based on typical values for similar amino alcohol-metal complexes. researchgate.net

Infrared and Raman Spectroscopy for Hydrogen Bonding Networks and Molecular Association

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly sensitive to the chemical environment of functional groups and is particularly well-suited for studying hydrogen bonding. nih.govsigmaaldrich.com The formation of a hydrogen bond, such as O-H···N or N-H···O, which are prevalent in amino alcohols, perturbs the vibrational frequency of the involved bonds. quora.com

In IR and Raman spectra, the stretching frequency of a free (non-hydrogen-bonded) O-H group in an alcohol typically appears as a sharp band around 3600-3650 cm⁻¹. When this O-H group participates in hydrogen bonding, the bond is weakened and elongated, causing the stretching frequency to shift to a lower wavenumber (typically 3200-3500 cm⁻¹) and the band to become significantly broader. quora.com Similarly, the N-H stretching vibrations of a primary amine, which appear as two bands around 3300-3500 cm⁻¹, also shift to lower frequencies upon hydrogen bonding. youtube.com

By analyzing these shifts, one can deduce the presence and relative strength of intra- and intermolecular hydrogen bonds. researchgate.netarxiv.orgarxiv.org For (2R)-2-Amino-4-phenylbut-3-en-1-ol, these techniques can distinguish between free molecules in a non-polar solvent, dimeric structures formed through self-association, and larger aggregates. nih.govsciencepg.com Comparing the spectra of the pure compound with its solutions in various solvents can further elucidate the nature of solute-solvent interactions. researchgate.net

The following table illustrates typical vibrational frequency shifts observed in the IR spectrum of an amino alcohol upon hydrogen bond formation.

Functional GroupVibrational ModeFrequency (Free) cm⁻¹Frequency (H-Bonded) cm⁻¹Change in Frequency (Δν) cm⁻¹
Hydroxyl (-OH)O-H Stretch~3640 (sharp)~3350 (broad)~ -290
Primary Amine (-NH₂)N-H Asymmetric Stretch~3400 (sharp)~3310 (broad)~ -90
Primary Amine (-NH₂)N-H Symmetric Stretch~3330 (sharp)~3250 (broad)~ -80

This table presents representative data illustrating the effect of hydrogen bonding on key vibrational modes.

Future Perspectives and Emerging Research Directions for 2r 2 Amino 4 Phenylbut 3 En 1 Ol

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of chiral α-allylic amines, including (2R)-2-Amino-4-phenylbut-3-en-1-ol, is a key focus in the development of more sustainable and atom-economical chemical processes. rsc.org Traditional methods often involve multiple steps and the use of stoichiometric reagents, which can generate significant waste. rsc.org Future research is geared towards developing catalytic, enantioselective methods that improve efficiency and reduce environmental impact.

One of the most promising approaches is the direct catalytic asymmetric hydroamination of allenes, which represents a highly atom-economical route to α-chiral allylic amines. rsc.org This method, utilizing a rhodium(I)/Josiphos catalyst system with benzophenone (B1666685) imine as an ammonia (B1221849) carrier, has shown great potential for producing valuable chiral allylic amines with high regioselectivity and enantioselectivity. rsc.org The ability to recycle the ammonia carrier further enhances the atom economy of this process. rsc.org

Another key area of development is the use of asymmetric hydrogenation, which offers excellent atom economy with minimal waste. acs.org Advances in designing modular chiral ligands have led to the creation of highly active and efficient transition metal catalysts for this purpose. acs.org Research is also exploring the use of less precious metals, such as nickel, to catalyze these reactions, further enhancing their sustainability. acs.org

The table below summarizes some emerging sustainable synthetic strategies for chiral allylic amines.

Synthetic StrategyCatalyst/ReagentKey Advantages
Asymmetric Hydroamination of AllenesRhodium(I)/Josiphos catalyst, Benzophenone imineHigh atom economy, high regio- and enantioselectivity, recyclable ammonia carrier. rsc.org
Asymmetric HydrogenationTransition metal catalysts (e.g., Iridium, Nickel) with chiral ligandsExcellent atom economy, high enantioselectivity, potential for using less precious metals. acs.org
Reductive Coupling of Alkynes and IminesIridium(I) catalyst modified by BIPHEPAvoids the need for preformed vinyl metal reagents. organic-chemistry.org
Biocatalytic Reductive AminationEngineered Amine Dehydrogenases (AmDHs)Uses ammonia as the amino donor, mild reaction conditions, high stereoselectivity. frontiersin.orgnih.gov

Exploration of Novel Biointeractions and Chemical Biology Applications

The unique structural features of (2R)-2-Amino-4-phenylbut-3-en-1-ol, possessing both amino and hydroxyl groups, make it an interesting candidate for exploring novel biointeractions and for applications in chemical biology. scbt.com Amino alcohols are known to be integral components in the study of metabolic pathways and enzyme functions. scbt.com

Future research will likely focus on using this and similar unsaturated amino alcohols as scaffolds to create chemical probes. These probes can be used to study biological processes without directly implying in vivo effects or drug development. For instance, they can be used to investigate protein-ligand interactions, enzyme inhibition, or to elucidate the structure and function of biomolecules. scbt.com The presence of the allyl group offers a site for further functionalization, allowing for the attachment of fluorescent tags or other reporter groups.

Computational studies, such as structure-based inverted virtual screening and molecular dynamics simulations, can be employed to identify potential protein targets for these molecules. nih.gov This can provide insights into their mechanism of action at a molecular level. nih.gov

Advanced Applications in Complex Molecular Architecture Construction and Diversity-Oriented Synthesis

The versatility of the amino alcohol functionality makes (2R)-2-Amino-4-phenylbut-3-en-1-ol a valuable building block in the construction of complex molecular architectures and in diversity-oriented synthesis (DOS). diva-portal.orgacs.org DOS aims to create libraries of structurally diverse small molecules, which can then be screened for various biological activities. diva-portal.org

This chiral amino alcohol can serve as a scaffold in DOS protocols, where powerful ring-forming reactions can be used iteratively to introduce structural complexity and diversity. diva-portal.org The ability to synthesize a wide array of chiral fragments from amino alcohol precursors, such as oxazolidinones, morpholinones, and lactams, highlights their utility in creating diverse molecular skeletons. acs.orgnih.gov These fragments can then be further elaborated to generate even more complex structures.

The development of efficient routes to a diverse array of chiral fragments derived from amino alcohols is a key area of research. acs.org These fragments, with low molecular weights and good aqueous solubility, are important for applications like fragment-based lead discovery. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including yield and selectivity. mdpi.com This can help chemists to efficiently screen for optimal reaction conditions.

Retrosynthetic Analysis: AI can be used for computer-aided synthesis planning, suggesting viable synthetic routes to a target molecule. youtube.com This can significantly speed up the process of designing a synthesis.

Catalyst and Ligand Design: AI algorithms can help in the design of new catalysts and ligands with improved activity and selectivity for specific reactions. mdpi.com

By leveraging AI and ML, researchers can more rapidly explore the vast chemical space and identify novel and efficient synthetic pathways. These data-driven methods have the potential to surpass the predictive power of experienced chemists in some cases. mdpi.com

Potential for Applications in Smart Materials and Sensing Technologies

The unique chemical properties of (2R)-2-Amino-4-phenylbut-3-en-1-ol, particularly its chirality and bifunctionality, open up possibilities for its use in the development of smart materials and sensing technologies. Chiral molecules can be used to create materials with unique optical or electronic properties.

For example, chiral amino alcohols can be incorporated into polymers to create stimuli-responsive materials that change their properties in response to external triggers like pH, temperature, or light. They can also be used to modify surfaces to create materials with specific functionalities. scbt.com

In the area of sensing, chiral molecules can be used to develop sensors for the detection and quantification of other chiral molecules. researchgate.net For instance, fluorescent-based assays have been developed for determining the enantiomeric excess of chiral amines and amino alcohols. nih.gov These methods rely on the formation of diastereomeric complexes with distinct fluorescent properties. nih.gov The development of chiroptical sensors based on molecules like (2R)-2-Amino-4-phenylbut-3-en-1-ol could lead to new analytical tools for a variety of applications.

Expansion into Automated Synthesis Platforms and High-Throughput Experimentation

The need to rapidly screen large numbers of reactions for discovery and optimization has driven the development of automated synthesis platforms and high-throughput experimentation (HTE). nih.govacs.org These technologies allow for the parallel execution of hundreds or even thousands of reactions, significantly accelerating the pace of research. nih.gov

The synthesis of chiral molecules like (2R)-2-Amino-4-phenylbut-3-en-1-ol is well-suited for HTE. bohrium.com By using robotic systems for liquid handling and automated analytical techniques, researchers can quickly screen different catalysts, ligands, and reaction conditions to find the optimal parameters for a given transformation. chemrxiv.org

The development of rapid and accurate analytical methods for determining yield and enantiomeric excess is crucial for the success of HTE. nih.govbohrium.com Techniques like fluorescent indicator displacement assays and circular dichroism spectroscopy are being adapted for use in high-throughput formats. nih.govbohrium.com The integration of automated synthesis with HTE and data analysis tools will be a key driver of innovation in the synthesis of chiral molecules in the future.

Conclusion

Summary of Key Research Findings and Methodological Advances in (2R)-2-Amino-4-phenylbut-3-en-1-ol Chemistry

Research surrounding (2R)-2-Amino-4-phenylbut-3-en-1-ol and related chiral amino alcohols has been marked by significant progress in synthetic methodologies, moving towards more efficient, selective, and sustainable practices.

Key Research Findings:

The synthesis of chiral β-amino alcohols, the structural class to which (2R)-2-Amino-4-phenylbut-3-en-1-ol belongs, is a central theme in modern organic chemistry. westlake.edu.cn These motifs are prevalent in a wide range of biologically active compounds, including pharmaceuticals and natural products. westlake.edu.cndiva-portal.org The development of stereoselective methods to access these compounds in high enantiomeric purity is therefore of paramount importance.

Methodological Advances:

Recent years have witnessed a surge in innovative catalytic methods for the synthesis of chiral amino alcohols, providing more efficient alternatives to traditional stoichiometric approaches. These advancements are crucial for the practical and large-scale production of compounds like (2R)-2-Amino-4-phenylbut-3-en-1-ol.

A notable development is the advent of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. This radical polar crossover strategy offers a modular and highly selective route to chiral β-amino alcohols with adjacent stereocenters, achieving impressive enantiomeric excesses (up to 99% ee). westlake.edu.cn Another powerful technique is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones, which provides a green and operationally simple pathway to chiral 1,2-amino alcohols. acs.org

Furthermore, the field of biocatalysis has emerged as a compelling strategy. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, utilizing ammonia (B1221849) as the amino donor under mild conditions to produce chiral amino alcohols with high stereoselectivity. frontiersin.org These enzymatic methods offer the advantages of high selectivity and environmental compatibility. frontiersin.orgmdpi.com The use of enzymes like lipases, proteases, and dehydrogenases for the resolution of racemic mixtures and the asymmetric synthesis of chiral compounds has become increasingly sophisticated. mdpi.com

The table below summarizes some of the advanced methodologies applicable to the synthesis of chiral amino alcohols.

Methodology Key Features Potential Advantages for (2R)-2-Amino-4-phenylbut-3-en-1-ol Synthesis
Chromium-Catalyzed Asymmetric Cross-CouplingModular synthesis from readily available aldehydes and imines; High chemo- and stereoselectivity. westlake.edu.cnDirect construction of the vicinal amino alcohol functionality with high enantiopurity.
Ruthenium-Catalyzed Asymmetric Transfer HydrogenationUtilizes unprotected ketones; Green and operationally simpler than traditional methods. acs.orgA more direct and atom-economical route from a suitable ketone precursor.
Biocatalysis (Engineered Amine Dehydrogenases)High stereoselectivity (>99% ee); Mild reaction conditions; Uses ammonia as the amino donor. frontiersin.orgEnvironmentally benign synthesis with exceptional control over the stereochemistry.
Asymmetric OrganocatalysisMetal-free catalysis; Employs small chiral organic molecules. chiralpedia.comAvoids potential metal contamination in the final product, which is crucial for pharmaceutical applications.

Recapitulation of (2R)-2-Amino-4-phenylbut-3-en-1-ol's Enduring Significance as a Chiral Synthon

The importance of (2R)-2-Amino-4-phenylbut-3-en-1-ol as a chiral synthon is rooted in its ability to serve as a versatile starting material for the synthesis of more complex chiral molecules. Its enduring significance stems from several key attributes:

Chiral Scaffolding: The inherent chirality of the molecule makes it an invaluable building block for the construction of enantiomerically pure compounds. This is particularly critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. chiralpedia.com

Functional Group Handles: The presence of amino and hydroxyl groups provides reactive sites for a wide range of chemical transformations. These functional groups can be readily modified to introduce new functionalities and build molecular complexity.

Structural Versatility: The phenyl and vinyl groups offer opportunities for further synthetic elaboration, such as cross-coupling reactions, hydrogenations, and other transformations of the double bond. This allows for the diversification of the molecular scaffold.

Chiral amino alcohols are not only intermediates in the synthesis of natural products and pharmaceuticals but also serve as crucial components of chiral ligands and auxiliaries for asymmetric catalysis. diva-portal.orgmdpi.com For instance, derivatives of amino alcohols can be transformed into PHOX ligands or oxazaborolidine catalysts, which are effective in the asymmetric reduction of ketones. mdpi.com This dual role as both a synthetic target and a tool for further asymmetric synthesis underscores the compound's profound impact on the field. The development of diverse chiral fragments from amino alcohols for applications in fragment-based drug discovery further highlights their utility. nih.gov

Outlook on Future Research Opportunities and Challenges in the Field

The field of chiral amino alcohol chemistry, including that of (2R)-2-Amino-4-phenylbut-3-en-1-ol, is poised for continued growth and innovation. Several key areas present exciting opportunities and challenges for future research.

Future Research Opportunities:

Development of Novel Catalytic Systems: There is an ongoing need for even more efficient, selective, and sustainable catalytic methods. chiralpedia.comresearchgate.net The exploration of new p-block element catalysts, such as those based on boron and aluminum, presents a promising and sustainable alternative to traditional transition metal catalysts. nih.gov

Expansion of Biocatalytic Methods: The application of enzymes in organic synthesis is a rapidly expanding area. frontiersin.org Future work will likely focus on the discovery and engineering of new enzymes with broader substrate scopes and enhanced activities for the synthesis of a wider variety of chiral amino alcohols. frontiersin.org

Flow Chemistry Applications: The integration of asymmetric catalysis with continuous flow systems offers precise control over reaction parameters, leading to improved efficiency and scalability. researchgate.net Applying these technologies to the synthesis of (2R)-2-Amino-4-phenylbut-3-en-1-ol could enable more efficient and safer manufacturing processes.

Applications in Materials Science and Drug Discovery: The unique structural features of chiral amino alcohols make them attractive candidates for the development of new chiral materials and as scaffolds for fragment-based ligand discovery in the quest for new therapeutic agents. chiralpedia.comnih.gov

Challenges:

Achieving High Selectivity: While significant progress has been made, achieving perfect chemo-, regio-, and stereoselectivity in complex chemical transformations remains a formidable challenge. westlake.edu.cn

Scalability and Cost-Effectiveness: The transition of novel synthetic methods from the laboratory to an industrial scale often presents significant hurdles related to cost, safety, and efficiency. chiralpedia.com

Substrate Scope Limitations: Many catalytic systems are effective for a specific range of substrates. Expanding the substrate scope of these methods to encompass a wider variety of functional groups and structural motifs is a continuous goal. westlake.edu.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.